molecular formula C13H17NO2 B13487826 rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

Katalognummer: B13487826
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: NNFRPINCKNGGAJ-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,4S)-4-Benzylpiperidine-2-carboxylic acid, cis: is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the benzyl group and the piperidine ring makes it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidine derivatives.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving the use of strong bases like sodium hydride or lithium diisopropylamide.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Catalysts: Use of specific catalysts to improve reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert the benzyl group to a benzyl alcohol or benzaldehyde.

    Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylpiperidine-2-methanol.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and specialty compounds.

Wirkmechanismus

The mechanism of action of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

    rac-(2R,4S)-4-Phenylpiperidine-2-carboxylic acid, cis: Similar structure but with a phenyl group instead of a benzyl group.

    cis-(2S,4S)-4-Hydroxyproline: Similar piperidine ring structure but with a hydroxy group.

Uniqueness: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

(2S,4R)-4-benzylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12-/m0/s1

InChI-Schlüssel

NNFRPINCKNGGAJ-RYUDHWBXSA-N

Isomerische SMILES

C1CN[C@@H](C[C@@H]1CC2=CC=CC=C2)C(=O)O

Kanonische SMILES

C1CNC(CC1CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.